Boc-Tyr(PO3Me2)-OH

Catalog No.
S1768722
CAS No.
92264-99-8
M.F
C16H24NO8P
M. Wt
389.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(PO3Me2)-OH

CAS Number

92264-99-8

Product Name

Boc-Tyr(PO3Me2)-OH

IUPAC Name

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H24NO8P

Molecular Weight

389.34 g/mol

InChI

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

SPVKDJVZEGSJSS-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O

Synonyms

Boc-Tyr(PO3Me2)-OH;92264-99-8;C16H24NO8P;00083_FLUKA;Boc-O-dimethylphospho-L-tyrosine;ZINC2516830;6462AH;KM3087;N|A-Boc-O-(dimethylphospho)-L-tyrosine;Nalpha-Boc-O-(dimethylphospho)-L-tyrosine;N-(tert-Butoxycarbonyl)-O-(dimethoxyphosphinyl)-L-tyrosine

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O
  • Boc: This refers to the tert-butyloxycarbonyl (Boc) protecting group, which safeguards the N-terminus (amino group) of the tyrosine residue during peptide chain assembly.
  • Tyr: This represents the L-tyrosine amino acid, a crucial building block for proteins.
  • PO3Me2: This signifies the dimethyl methylphosphonate modification at the C-terminus (carboxyl group) of the tyrosine residue. This modification can influence the bioactivity and other properties of the resulting peptide.

By utilizing Boc-Tyr(PO3Me2)-OH, researchers can introduce specific functionalities into peptides, enabling them to:

  • Study the role of specific modifications in peptide function.
  • Develop novel therapeutic agents with improved properties.
  • Explore the impact of modifications on peptide-protein interactions.

Additional Research Applications

While its primary use lies in peptide synthesis, Boc-Tyr(PO3Me2)-OH might also find application in other areas of scientific research, although these applications are less established:

  • Enzyme Inhibition: The dimethyl methylphosphonate group might potentially contribute to the development of enzyme inhibitors by mimicking the natural phosphate group recognized by certain enzymes.
  • Drug Delivery: The C-terminal modification could potentially play a role in designing drug delivery systems with improved properties, such as targeted delivery or controlled release.

Boc-Tyrosine (dimethylphosphate) hydroxyl, commonly referred to as Boc-Tyr(PO3Me2)-OH, is a derivative of the amino acid tyrosine. Its chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dimethylphosphate group on the hydroxyl position of the tyrosine side chain. This compound has the molecular formula C16H24NO8P and a molecular weight of 393.43 g/mol. It is utilized primarily in peptide synthesis and proteomics research due to its ability to mimic phosphorylated tyrosine residues, which play critical roles in cellular signaling pathways.

Boc-Tyr(PO3Me2)-OH itself does not have a known biological mechanism of action. Its primary function is as a building block to introduce a phosphorylated tyrosine residue into peptides. The incorporated phosphate group can play various roles depending on the specific peptide sequence. Phosphorylation is a common post-translational modification that regulates protein function in numerous cellular processes, including signaling, enzyme activity, and protein-protein interactions [].

, particularly in the synthesis of phosphotyrosine-containing peptides. The phosphorylation of Boc-Tyrosine can be achieved through reactions with phosphochlorides or other phosphorylating agents. For example, Boc-Tyr(OBzl) can be phosphorylated using phosphorus oxychloride to yield Boc-Tyr(PO3Me2)-OH .

Additionally, deprotection reactions are essential for the synthesis of peptides containing this compound. The Boc group can be removed using trifluoroacetic acid, allowing for further coupling reactions with other amino acids or peptide sequences .

Boc-Tyr(PO3Me2)-OH is significant in biological studies due to its role in simulating phosphorylated tyrosine residues, which are crucial in signal transduction pathways. Phosphorylation of tyrosine residues is a common post-translational modification that influences protein function and cellular signaling processes . Research indicates that compounds mimicking phosphorylated tyrosine can affect various biological activities, including enzyme activity modulation and receptor interactions.

The synthesis of Boc-Tyr(PO3Me2)-OH typically involves several key steps:

  • Boc Protection: L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to form Boc-Tyrosine.
  • Phosphorylation: The Boc-protected tyrosine is then treated with a suitable phosphorylating agent, such as phosphorus oxychloride or dimethylphosphate, to introduce the phosphate group.
  • Purification: The product is purified through extraction and chromatography methods to isolate Boc-Tyr(PO3Me2)-OH from by-products .

Boc-Tyr(PO3Me2)-OH has several applications:

  • Peptide Synthesis: It serves as an important building block for synthesizing phosphotyrosine-containing peptides, which are vital for studying protein interactions and functions.
  • Proteomics Research: The compound is used in research aimed at understanding phosphorylation's role in cellular mechanisms and signaling pathways.
  • Drug Development: Its ability to mimic phosphorylated residues makes it useful in developing inhibitors targeting kinases or other proteins involved in phosphorylation processes .

Studies involving Boc-Tyr(PO3Me2)-OH often focus on its interactions with proteins and enzymes that recognize phosphorylated tyrosines. These interactions are critical for understanding how phosphorylation affects protein conformation and function. For instance, research has shown that peptides containing phosphotyrosine can bind more effectively to SH2 domains of signaling proteins, influencing downstream signaling cascades .

Several compounds share structural similarities with Boc-Tyr(PO3Me2)-OH, particularly those that involve modifications to tyrosine or incorporate phosphate groups. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-tert-butoxycarbonyl-L-tyrosineBasic structure similar to Boc-Tyr(PO3Me2)-OH but without phosphateUsed primarily for standard peptide synthesis
Boc-L-tryptophanContains a tryptophan residue instead of tyrosineImportant for studying tryptophan-related interactions
Phospho-L-tyrosineDirectly contains a phosphate group on the phenolic hydroxylNaturally occurring; crucial for biological signaling
Boc-ThreonineSimilar protection strategy but with threonineUseful for synthesizing threonine-containing peptides

Boc-Tyr(PO3Me2)-OH stands out due to its specific modification at the hydroxyl position with a dimethylphosphate group, allowing it to mimic phosphorylated tyrosines effectively while maintaining the protective Boc group for peptide synthesis applications.

XLogP3

1.9

Dates

Modify: 2023-08-15

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